

Application Notes and Protocols for Granotapide (JTT-130)

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Compound of Interest

Compound Name: Granotapide

Cat. No.: B1672138

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Introduction

Granotapide, also known as JTT-130, is an experimental, orally active, intestine-specific inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2][3] MTP is a critical intracellular lipid transfer protein responsible for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver.[2][4] By selectively inhibiting MTP in the gastrointestinal tract, **Granotapide** reduces the absorption of dietary fats and cholesterol, leading to a decrease in plasma lipid levels.[2][3] This targeted mechanism of action is designed to avoid the potential liver-related side effects associated with non-specific MTP inhibitors.[3] Preclinical studies have demonstrated its potential in the management of dyslipidemia, obesity, and type 2 diabetes.[2][4][5]

Mechanism of Action

Granotapide exerts its pharmacological effects by binding to and inhibiting the microsomal triglyceride transfer protein in the endoplasmic reticulum of enterocytes.[2] This inhibition prevents the loading of triglycerides, cholesterol esters, and other lipids onto apoB-48, the primary apolipoprotein of chylomicrons.[2] Consequently, the formation and secretion of chylomicrons into the lymphatic system are suppressed, leading to a reduction in the intestinal absorption of dietary fats and cholesterol.[2][3] This intestine-specific action is a key feature of **Granotapide**, distinguishing it from other MTP inhibitors with systemic effects.[3]

A Phase 2 clinical trial was initiated to evaluate the safety and efficacy of **Granotapide** in obese patients with type 2 diabetes mellitus (NCT00929539).[\[1\]](#)[\[6\]](#)

Data Presentation

Preclinical Efficacy in Animal Models

The following tables summarize the quantitative data from key preclinical studies investigating the effects of **Granotapide** in various animal models.

Table 1: Effects of **Granotapide** on Body Weight and Food Intake in Rats on a High-Fat Diet[\[5\]](#)

Parameter	Control Group	Granotapide (10 mg/kg) Group	P-value
Body Weight Gain (g)	50.7 ± 2.4	37.4 ± 2.0	< 0.01
Total Caloric Intake (kcal/day)	100.3 ± 3.4	82.3 ± 2.1	< 0.01
Fat Consumption (g/day)	5.9 ± 0.2	3.9 ± 0.2	< 0.01
Carbohydrate Consumption (g/day)	No significant effect	No significant effect	NS

Data are presented as mean ± S.E. for rats on a 35% fat diet.

Table 2: Effects of **Granotapide** on Plasma Lipids in Guinea Pigs[\[7\]](#)

Parameter	Control Group	Granotapide Group	Percentage Change	P-value
LDL Cholesterol	-	-	↓ 25%	< 0.05
Plasma Triglycerides	-	-	↓ 30%	< 0.05

Table 3: Effects of **Granotapide** on Glucose and Lipid Metabolism in Zucker Diabetic Fatty (ZDF) Rats[4]

Parameter	Effect of Granotapide Treatment
Glycated Hemoglobin	Decreased
Plasma Glucose	Decreased
Plasma Triglycerides	Decreased
Plasma Total Cholesterol	Decreased
Hepatic Triglycerides	Decreased
Hepatic Cholesterol	Decreased
Plasma GLP-1	Increased
Plasma PYY	Increased

Experimental Protocols

In Vivo Efficacy Study in a Rat Model of Diet-Induced Obesity[5][8]

Objective: To evaluate the effect of **Granotapide** on body weight, food intake, and nutrient preference in a rat model of diet-induced obesity.

Animal Model: Male Sprague-Dawley rats.[8]

Materials:

- **Granotapide** (JTT-130)
- Vehicle for oral administration
- Standard laboratory chow
- High-fat diet (e.g., 35% fat)[5]

- Low-fat diet (e.g., 3.1% or 3.3% fat)[5]
- Metabolic cages for monitoring food and water intake

Procedure:

- Acclimation: House rats individually in a controlled environment ($23 \pm 3^{\circ}\text{C}$; $55 \pm 15\%$ humidity; 12-hour light/dark cycle) for at least one week, with ad libitum access to water and standard chow.
- Dietary Induction of Obesity: Switch the diet of the experimental group to a high-fat diet for a specified period to induce obesity. A control group may be maintained on a low-fat diet.
- Randomization: Randomize the obese rats into a control group and a **Granotapide** treatment group.
- Drug Administration: Administer **Granotapide** (e.g., 10 mg/kg) or vehicle orally to the respective groups daily for the duration of the study.[2][5] The compound can be mixed with the food.[4][8]
- Monitoring:
 - Measure body weight daily or every other day.
 - Monitor food and water intake continuously using metabolic cages.
 - In food preference studies, provide simultaneous access to high-fat and low-fat diets and measure the intake of each.
- Data Analysis: Analyze the data for statistically significant differences in body weight gain, caloric intake, and fat/carbohydrate consumption between the treatment and control groups.

In Vitro MTP Inhibition Assay (Representative Protocol)

Objective: To determine the in vitro potency of **Granotapide** in inhibiting the activity of microsomal triglyceride transfer protein.

Cell Line: Human hepatoma cell line, HepG2, which endogenously expresses MTP and secretes apoB-containing lipoproteins.

Materials:

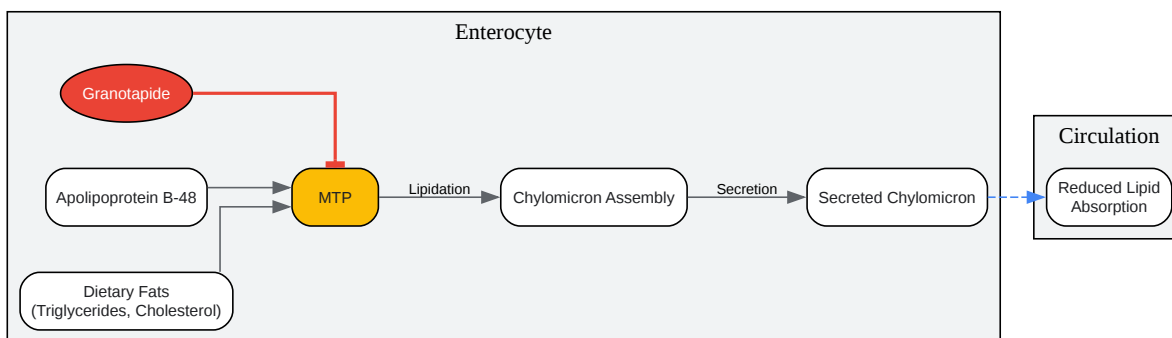
- **Granotapide** (JTT-130) dissolved in a suitable solvent (e.g., DMSO)
- HepG2 cells
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Assay medium (e.g., serum-free DMEM)
- Reagents for quantifying apoB secretion (e.g., ELISA kit for human apoB)
- Cell lysis buffer
- Reagents for protein quantification (e.g., BCA assay)

Procedure:

- Cell Culture: Culture HepG2 cells in a humidified incubator at 37°C and 5% CO₂.
- Seeding: Seed HepG2 cells into multi-well plates at a predetermined density and allow them to adhere and grow to a confluent monolayer.
- Treatment:
 - Wash the cells with serum-free medium.
 - Prepare serial dilutions of **Granotapide** in assay medium.
 - Add the **Granotapide** dilutions to the cells. Include a vehicle control (medium with solvent only).
 - Incubate the cells for a specified period (e.g., 24 hours).
- Sample Collection:

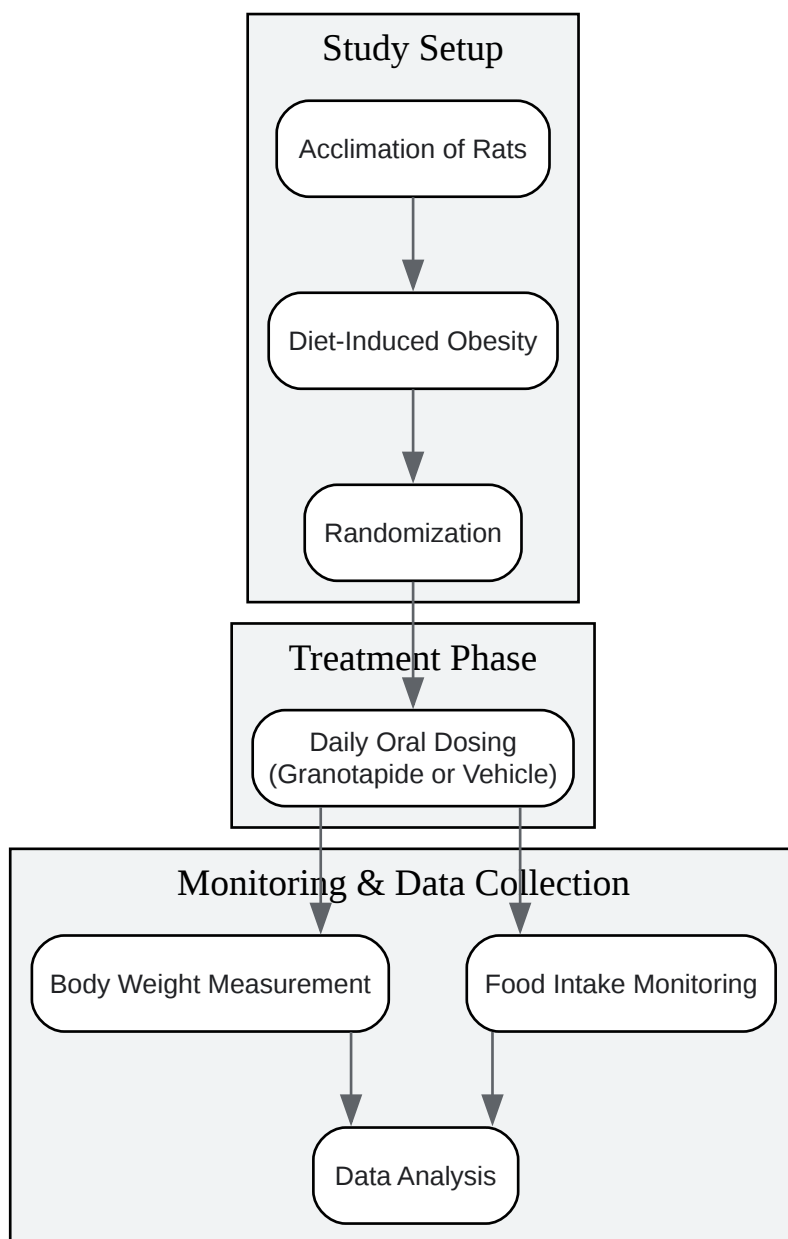
- Collect the cell culture supernatant (containing secreted apoB).
- Wash the cells with phosphate-buffered saline (PBS) and lyse them to obtain the cell lysate.
- Quantification:
 - Quantify the concentration of apoB in the culture supernatant using an ELISA kit.
 - Measure the total protein concentration in the cell lysate to normalize the apoB secretion data.
- Data Analysis:
 - Calculate the percentage inhibition of apoB secretion for each concentration of **Granotapide** compared to the vehicle control.
 - Plot the percentage inhibition against the logarithm of the **Granotapide** concentration and determine the IC₅₀ value (the concentration at which 50% of MTP activity is inhibited) using non-linear regression analysis.

Mandatory Visualizations



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Caption: Mechanism of action of **Granotapide** in an enterocyte.



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